molecular formula C14H19IN6O2 B1443548 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1422827-96-0

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

货号: B1443548
CAS 编号: 1422827-96-0
分子量: 430.24 g/mol
InChI 键: BOYYWVBZUOVEAW-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is a critically important chemical intermediate in the synthesis of novel, targeted protein degradation therapeutics. Its primary research value lies in its role as a key precursor for the development of proteolysis-targeting chimeras (PROTACs) directed against Bruton's Tyrosine Kinase (BTK). This compound integrates a pharmaceutically privileged pyrazolopyrimidine scaffold that can be functionalized to act as a high-affinity ligand for BTK. The presence of the iodine substituent at the 3-position is pivotal, as it serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions , such as Sonogashira or Suzuki reactions, which are used to attach the linker and E3 ligase-recruiting moiety to complete the PROTAC molecule. The chirality of the pyrrolidine ring, conferred by the (R)-stereocenter, is essential for conferring the correct three-dimensional orientation required for optimal binding to the target protein and for the resulting degradation efficiency. Researchers utilize this intermediate to create irreversible BTK-binding PROTACs, which have shown promising pre-clinical activity in targeting mutated forms of BTK that confer resistance to conventional small-molecule inhibitors in diseases like chronic lymphocytic leukemia. The Boc-protected pyrrolidine further enhances the compound's utility by providing a protective group that can be cleanly deprotected under mild acidic conditions to reveal a secondary amine, which is often used for further functionalization. This makes the compound a versatile and indispensable building block for medicinal chemists and chemical biologists exploring the therapeutic potential of targeted protein degradation in oncology and immunology.

属性

IUPAC Name

tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYWVBZUOVEAW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cesium Carbonate Mediated Coupling in N-Methylpyrrolidone (NMP)

  • Reactants :

    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (nucleophile)
    • tert-butyl (3S)-3-(methylsulfonyl)oxy)piperidine-1-carboxylate (electrophile)
    • Cesium carbonate (base)
    • Dimethylaminopyridine (catalyst)
    • N-Methylpyrrolidone (solvent)
  • Conditions :

    • Inert atmosphere (nitrogen)
    • Temperature: 70 °C
    • Reaction time: Overnight (approximately 12-16 hours)
  • Procedure :
    The nucleophile, base, and catalyst are suspended in NMP under nitrogen at room temperature, then heated to 70 °C. The mesylate electrophile solution in NMP is added dropwise over 1 hour. The mixture is stirred overnight at 70 °C. After cooling, water is added to precipitate the product, which is filtered, washed, and dried under vacuum.

  • Yield and Product :

    • Yield: Approximately 13.8 g from 18 g starting nucleophile
    • Product: (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate as a yellowish solid

Potassium Carbonate Mediated Coupling in N,N-Dimethylacetamide (DMA)

  • Reactants :

    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
    • Potassium carbonate (base)
    • DMA (solvent)
  • Conditions :

    • Temperature: 100 °C
    • Reaction time: 10 hours
  • Procedure :
    The reactants and base are suspended in DMA and heated to 100 °C with stirring for 10 hours. After cooling, water is added to precipitate the product, which is filtered, washed, and dried.

  • Yield and Product :

    • Yield: 26.9 g of yellow solid
    • Product confirmed by mass spectrometry with m/z [M+H]+ = 446.2

Mitsunobu Reaction Using Diisopropyl Azodicarboxylate and Triethylphosphine

  • Reactants :

    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine
    • (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate
    • Diisopropyl azodicarboxylate (DIAD)
    • Triethylphosphine
    • Tetrahydrofuran (THF) (solvent)
  • Conditions :

    • Temperature: 5–10 °C for addition, then room temperature for 12 hours
    • Reaction time: 12.5 hours total
  • Procedure :
    DIAD in THF is added dropwise to a stirred solution of the nucleophile, hydroxyl electrophile, and triethylphosphine in THF at 5–10 °C. The mixture is then stirred at room temperature for 12 hours. The solvent is removed under vacuum, and the residue is purified by silica gel chromatography.

  • Yield and Product :

    • Product: (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Research Findings and Observations

  • The use of cesium carbonate and potassium carbonate bases in polar aprotic solvents (NMP, DMA) facilitates efficient nucleophilic substitution on the mesylated Boc-protected piperidine or pyrrolidine derivatives, preserving the sensitive iodine substituent on the heterocyclic ring.

  • Temperature control is critical: moderate heating (70–100 °C) optimizes reaction rates without decomposing sensitive groups.

  • The Mitsunobu reaction offers an alternative route by coupling the hydroxyl precursor with the nucleophile under mild conditions, albeit requiring purification by chromatography.

  • The iodine substituent on the pyrazolo[3,4-d]pyrimidine ring is stable under these reaction conditions and enables further functionalization via palladium-catalyzed cross-coupling reactions.

  • Yields vary depending on the method and scale but generally range from moderate to good (approximately 50–70%).

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the iodine atom to a higher oxidation state.

  • Reduction: : Reducing the iodine atom to a lower oxidation state.

  • Substitution: : Replacing the iodine atom with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of iodine-containing derivatives.

  • Reduction: : Production of iodine-free analogs.

  • Substitution: : Generation of compounds with different functional groups replacing iodine.

科学研究应用

Cancer Research

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate has been identified as a potent inhibitor of specific protein kinases involved in cancer progression. Its mechanism involves:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation events critical for cell cycle regulation and survival.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, experiments showed significant reductions in cell viability in breast and lung cancer cell lines treated with the compound over a set period .

Biochemical Pathway Modulation

The compound plays a crucial role in modulating biochemical pathways related to cellular signaling:

  • Phosphorylation Processes : By inhibiting kinases, it disrupts normal phosphorylation processes that regulate cellular functions such as metabolism and gene expression.

Drug Development

Given its specificity and potency, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is being explored as a lead compound for developing new therapeutic agents targeting various cancers. The pharmacokinetic profiles suggest potential for further optimization in drug formulation .

Synthetic Routes

The synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate involves several key steps:

  • Formation of the Pyrazolo Core : Starting materials undergo reactions to form the pyrazolo[3,4-d]pyrimidin core.
  • Coupling with Pyrrolidine : The core is then reacted with (R)-tert-butyl pyrrolidine under controlled conditions to ensure high yield and stereochemical purity.

Industrial Production

In industrial settings, large-scale synthesis may utilize optimized reactors to enhance yield while maintaining quality control measures to ensure product consistency .

Cellular Effects

The compound's effects on cellular processes include:

  • Growth Inhibition : Induces apoptosis in cancer cells.
  • Cell Cycle Arrest : Prevents progression through critical phases of the cell cycle.

Pharmacodynamics

Research indicates that irreversible kinase inhibitors like this compound often exhibit favorable pharmacodynamic properties compared to reversible inhibitors, potentially leading to more sustained therapeutic effects .

作用机制

The mechanism by which (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

相似化合物的比较

Key Observations :

  • Iodine vs. Aryl Groups : The iodine atom in the parent compound allows for late-stage diversification via palladium-catalyzed coupling, whereas pre-installed aryl groups (e.g., naphthalen-1-yl in 5c) directly confer target affinity .
  • Tert-Butyl Carbamate : This group improves metabolic stability compared to unprotected amines or esters in analogues (e.g., methyl esters in ) .
  • Pyrrolidine vs.

Reaction Conditions Comparison :

Substrate Coupling Partner Catalyst Yield
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine… 1-Naphthaleneboronic acid Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane 80%
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃, DMF 65%

生物活性

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is a compound with notable biological activity, particularly in the realm of cancer research. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its interaction with various protein kinases.

Chemical and Physical Properties

  • Molecular Formula : C14H19IN6O2
  • Molecular Weight : 430.24 g/mol
  • CAS Number : 1422827-96-0
  • Purity : Typically around 95% to 97% .

The compound primarily functions as an inhibitor of protein kinases , which are crucial in regulating cellular processes such as growth, division, and apoptosis.

Target Kinases

The main targets include non-receptor tyrosine kinases and receptor tyrosine kinases (RTKs). The compound binds to the ATP-binding pocket of these kinases, effectively blocking their enzymatic activity and disrupting normal signaling pathways involved in cell proliferation .

Biochemical Pathways

By inhibiting kinase activity, the compound influences phosphorylation processes critical for cellular signal transduction. This leads to:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in various cancer cell lines.
  • Apoptosis : It promotes programmed cell death in tumor cells, enhancing its potential as an anticancer agent .

In Vitro Studies

In laboratory settings, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate has demonstrated significant antiproliferative effects against several cancer cell lines. For example:

  • Breast Cancer Cell Lines : Inhibition of cell growth was observed at micromolar concentrations.
  • Glioblastoma Models : The compound showed selective cytotoxicity, indicating potential for targeted therapy .

In Vivo Studies

Animal model studies indicate that at lower doses, the compound effectively inhibits tumor growth without significant toxicity. The pharmacokinetic profile suggests favorable absorption and metabolism primarily via the liver .

Dosage and Administration

The effective dosage varies depending on the model and type of cancer being targeted. Initial studies suggest starting doses in the range of 10–50 mg/kg in animal models may yield significant therapeutic effects while minimizing adverse effects .

Research Findings

Recent studies have highlighted the compound's ability to selectively inhibit CSF-1R kinase, which is implicated in tumor microenvironment modulation and immune response regulation. This positions (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate as a promising candidate for further development in targeted cancer therapies .

Summary Table of Biological Activities

Activity TypeDescriptionObservations
AntiproliferativeInhibits growth of cancer cell linesEffective at micromolar concentrations
Induction of ApoptosisPromotes programmed cell deathEnhanced in tumor cells
Kinase InhibitionTargets protein kinasesDisrupts signaling pathways
PharmacokineticsMetabolized by liverFavorable absorption profile

常见问题

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves sequential nucleophilic substitution and coupling reactions. For example, tert-butyl-protected pyrrolidine intermediates are synthesized via Pd-catalyzed cross-coupling or nucleophilic displacement. Key characterization methods include 1H/13C NMR to confirm regiochemistry and HRMS to verify molecular weight and purity. Intermediate isolation often employs flash chromatography (DCM/MeOH gradients) .

Advanced: How can researchers optimize the iodination step at the 3-position to minimize byproduct formation?

Optimization involves:

  • Stoichiometric control : Use 1.1–1.3 equivalents of N-iodosuccinimide (NIS) to avoid over-iodination.
  • Temperature modulation : Maintain 0–20°C in polar aprotic solvents (e.g., DMF or DCM) to suppress side reactions.
  • Real-time monitoring : TLC or LC-MS tracks reaction progress, enabling timely termination to reduce impurities like di-iodinated byproducts .

Basic: Which analytical techniques confirm the stereochemical integrity of the (R)-configured pyrrolidine moiety?

  • Chiral HPLC/SFC : Compare retention times with enantiopure standards.
  • Optical rotation analysis : Match experimental values ([α]D) to literature data for the (R)-enantiomer.
  • X-ray crystallography (if crystalline): Resolves absolute configuration unambiguously .

Advanced: How are discrepancies between computational binding predictions and experimental kinase inhibition data resolved?

  • Orthogonal assays : Surface plasmon resonance (SPR) measures kinetic binding constants, while cellular thermal shift assays (CETSA) confirm target engagement in physiological conditions.
  • Force field refinement : Adjust solvation parameters in molecular dynamics simulations to align with experimental binding thermodynamics .

Basic: What purification strategies remove unreacted starting materials or dehalogenation byproducts?

  • Flash chromatography : Silica gel with gradient elution (e.g., 95:5 DCM/MeOH) separates target compounds.
  • Recrystallization : Acetonitrile or ethanol effectively purifies the final product, with TLC-guided fraction collection .

Advanced: How does the Boc group influence solubility and reactivity during downstream functionalization?

  • Solubility enhancement : The Boc group improves solubility in organic solvents (e.g., THF, DCM) for coupling reactions.
  • Steric effects : Temporarily shields the pyrrolidine nitrogen, requiring TFA-mediated deprotection (20% v/v in DCM) before further modifications like amidation or alkylation .

Basic: What storage conditions prevent degradation of this iodinated compound?

  • Inert atmosphere : Store under argon at −20°C in amber vials to prevent photodegradation.
  • Lyophilization : Freeze-drying from tert-butanol/water mixtures enhances stability for long-term storage .

Advanced: How is the 4-amino group’s role in kinase binding systematically evaluated in SAR studies?

  • Analog synthesis : Replace the 4-amino group with methyl, acetyl, or cyano substituents.
  • Kinase profiling : Use fluorescence polarization assays to measure inhibitory potency against a panel of kinases (e.g., JAK2, BTK).
  • Docking studies : Identify disrupted hydrogen bonds (e.g., with ATP-binding pocket residues) using Schrödinger Suite or AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。